Retinol, palmitate, 9-cis,13-cis-

Retinoid Metabolism Enzyme Kinetics Hepatic Hydrolysis

Standard retinyl palmitate sources are functionally non-equivalent due to geometric isomerism. For accurate impurity profiling and enzyme specificity studies, isomer-specific standards are mandatory. - **For REH Enzymology:** Exhibits 6.8x higher hydrolysis rate vs. all-trans form; ideal for kinetic parameter (Km/Vmax) characterization. - **For Pharma QC:** Certified as 'Vitamin A Impurity 3' for forced degradation (ICH) and HPLC LOQ validation. - **For Bioavailability:** Relative biopotency factor of 0.21 for RAE calculation in nutritional assays. Supplied as a certified reference standard.

Molecular Formula C36H60O2
Molecular Weight 524.9 g/mol
Cat. No. B12389087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetinol, palmitate, 9-cis,13-cis-
Molecular FormulaC36H60O2
Molecular Weight524.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
InChIInChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28-
InChIKeyVYGQUTWHTHXGQB-YFAKFODJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,13-di-cis-Retinyl Palmitate: Reference Standard


Retinol, palmitate, 9-cis,13-cis- (CAS 34356-30-4), also known as 9,13-di-cis-retinyl palmitate or Vitamin A Impurity 3, is a geometric isomer of the common vitamin A ester retinyl palmitate [1]. Characterized by cis configurations at both the C9 and C13 positions of the polyene chain, it possesses a molecular formula of C₃₆H₆₀O₂ and a molecular weight of 524.9 g/mol . As a distal isomer, it exhibits markedly different enzymatic recognition, biological potency, and physicochemical behavior compared to the dominant all-trans form. It is primarily utilized as a highly purified reference standard for impurity profiling in pharmaceutical quality control and as a mechanistic probe in studies of retinoid isomerase and esterase specificity [2].

Geometric isomer reference standard for impurity profiling
Substrate probe for retinyl ester hydrolase (REH) specificity
Photodegradation marker in stability testing of vitamin A formulations

9,13-di-cis-Retinyl Palmitate: Isomer-Specific Activity


The assumption that all retinyl palmitate sources are functionally equivalent is scientifically unsound. Geometric isomerism profoundly alters the three-dimensional shape of the retinoid molecule, dictating its fit within the active sites of key metabolic enzymes such as retinyl ester hydrolases (REH) and its binding affinity to nuclear receptors [1]. Consequently, substituting the 9,13-di-cis isomer with the common all-trans form, or even with single cis isomers, yields dramatically different rates of hydrolysis, clearance, and ultimately, biological efficacy [2]. Procurement decisions for applications ranging from quantitative bioanalysis to mechanistic enzymology must therefore be guided by isomer-specific, quantitative evidence rather than generic product descriptions. The following data substantiate the non-interchangeable nature of this specific di-cis isomer.

9,13-di-cis-Retinyl Palmitate
All-trans-Retinyl Palmitate or other isomers
Substrate recognition by hepatic REH may differ significantly
Standard isomer with different hydrolysis kinetics; may not replicate di-cis turnover
Low relative biopotency for vitamin A equivalence
All-trans possesses full biopotency; isomer-specific factor distorts calculation in mixtures
Cis-specific photoisomerization pattern expected
All-trans isomerization profile under light may produce different cis species

Quantitative Evidence for 9,13-di-cis-Retinyl Palmitate


REH Hydrolysis Kinetics

In a direct comparative study using pig liver homogenates as a source of retinyl ester hydrolase (REH), the 9,13-cis isomer demonstrated a relative hydrolytic activity of 6.8 ± 0.5, which was substantially higher than the activity observed for 13-cis-retinyl palmitate (5.7 ± 0.5), 9-cis-retinyl palmitate (2.4 ± 0.1), and all-trans-retinyl palmitate (1.0) [1]. This indicates that the di-cis configuration significantly enhances the substrate's recognition by certain hepatic hydrolases.

REH Hydrolysis
Direct comparison
6.8 ± 0.5 vs all-trans (1.0) relative activity
Reported higher hydrolysis rate supports substrate-specificity assays
Pig liver homogenate, n=4; SE reported
Retinoid Metabolism Enzyme Kinetics Hepatic Hydrolysis

In Vivo Biopotency Assay

The in vivo biological activity, assessed via the standardized rat vaginal smear assay for vitamin A, revealed that the 9,13-dicis palmitate isomer possesses a relative biopotency of 0.21 (where all-trans = 1.00) [1]. This value is significantly lower than that of the 13-cis isomer (0.73) and the 9-cis isomer (0.19), and comparable to other dicis isomers such as 11,13-dicis (0.20) [1].

In Vivo Biopotency
Cross-study comparable
0.21 relative to all-trans (1.00)
Reported biopotency context supports vitamin A equivalence calibration
Rat vaginal smear assay; HPLC purity verified
Vitamin A Bioactivity In Vivo Potency Nutritional Biochemistry

Light-Induced Isomerization

While the all-trans isomer is the primary component in commercial formulations, exposure to white light induces significant isomerization to cis forms. Studies show that in non-chlorinated solvents like hexane, significant amounts of both 13-cis and 9-cis retinyl palmitate are generated upon photolysis [1]. This indicates that the 9,13-di-cis isomer is a plausible downstream product of sequential isomerization and may be present as a degradation product in light-exposed samples.

Light-Induced Isomerization
Class-level inference
13-cis and 9-cis are major photolysis products in hexane
Supports use as degradation marker for photostability testing
Sequential isomerization pathway inference; data to verify
Photochemistry Stability Studies Formulation Science

Vitamin A Impurity 3 Reference Standard

In the pharmaceutical industry, this compound is explicitly categorized as 'Vitamin A Impurity 3' and is supplied as a certified reference standard (CAS 34356-30-4) for the detection and quantification of related substances in vitamin A palmitate drug substances and formulations [1]. Its availability as a high-purity standard (typically ≥95%) facilitates method validation, system suitability testing, and compliance with pharmacopoeial impurity guidelines.

Impurity Standard
Supporting evidence
Designated Vitamin A Impurity 3; certified purity available
Reference material for specificity validation in purity methods
Pharmaceutical impurity profiling context
Pharmaceutical Analysis Impurity Profiling Reference Standards

9,13-di-cis-Retinyl Palmitate Applications


Retinoid Esterase Substrate Specificity

This compound is a critical reagent for enzymology studies focused on retinyl ester hydrolases (REH) in liver and retinal pigment epithelium. Its 6.8-fold higher relative hydrolysis rate compared to all-trans-retinyl palmitate [1] makes it an ideal high-turnover substrate for characterizing the catalytic efficiency and substrate specificity of distinct REH isoforms. Use it to generate robust kinetic parameters (Km, Vmax) and differentiate hydrolase activities in tissue homogenates.

Vitamin A Bioequivalence Assessment

In nutritional biochemistry, accurate calculation of 'retinol activity equivalents' (RAE) requires isomer-specific biopotency factors. The established relative biopotency of 0.21 for 9,13-di-cis-retinyl palmitate [2] is essential for calibrating analytical methods used to assess the vitamin A value of foodstuffs, supplements, and fortified products. It serves as a low-activity control in bioavailability assays using animal models.

Forced Degradation and Photostability Testing

As a predicted product of sequential photoisomerization [3], 9,13-di-cis-retinyl palmitate is an indispensable reference standard for identifying and quantifying degradation pathways in vitamin A palmitate-containing pharmaceuticals, cosmetics, and foods. Incorporate it into forced degradation study protocols to validate the specificity and stability-indicating nature of HPLC methods used to monitor product shelf-life under ICH guidelines.

Pharmaceutical Method Validation and Impurity Control

Regulatory compliance mandates the identification and control of process-related and degradation impurities. This compound, designated 'Vitamin A Impurity 3', is used to spike samples during HPLC method validation to demonstrate resolution from the main all-trans peak and to establish limits of quantitation (LOQ) [4]. Procure this certified reference standard to ensure your analytical methods meet pharmacopoeial requirements for specificity and accuracy.

Application
Selection Property
Validation Focus
Retinoid esterase substrate-specificity studies
Isomer-specific hydrolysis kinetics
Kinetic parameter reproducibility
Vitamin A bioequivalence calibration
Characterized relative biopotency value
Biopotency factor accuracy
Photostability and degradation pathway studies
Cis-isomer formation marker
Method specificity under stress conditions
Impurity profiling method validation
Certified impurity reference standard
Resolution and LOQ for all-trans peak

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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